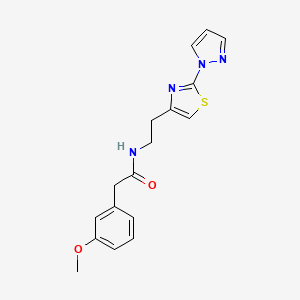

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-23-15-5-2-4-13(10-15)11-16(22)18-8-6-14-12-24-17(20-14)21-9-3-7-19-21/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGFTJSKWGJKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a compound that integrates a pyrazole ring and a thiazole ring, both of which are recognized for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial, anti-inflammatory, and anticancer agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H18N4OS

- Molecular Weight : 342.41 g/mol

Structural Features

| Component | Description |

|---|---|

| Pyrazole Ring | Contributes to antimicrobial and anticancer activity. |

| Thiazole Ring | Known for its role in enzyme inhibition. |

| Methoxyphenyl Group | Enhances lipophilicity and biological activity. |

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound. The compound has shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In vitro tests reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).

IC50 Values

The following table summarizes the IC50 values observed in various cancer cell lines:

These values indicate that the compound exhibits potent anticancer activity, particularly against lung and breast cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Signal Transduction Modulation : It can alter signaling pathways by interacting with receptors or kinases, leading to reduced tumor growth.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against multiple bacterial strains, confirming its potential as a synergistic agent when combined with standard antibiotics like ciprofloxacin .

- Cytotoxicity Assays : Research indicated that derivatives of this compound exhibited significant cytotoxicity against different cancer cell lines, reinforcing its potential as an anticancer agent .

- Inflammatory Models : Experimental models demonstrated a reduction in inflammatory cytokines when treated with this compound, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

The compound shares key structural features with several acetamide derivatives documented in the evidence. A comparative analysis is provided below:

Substituent Effects on Physicochemical Properties

- Pyrazole-Thiazole Hybrid : The pyrazole-thiazole system introduces nitrogen-rich heterocycles, which may enhance coordination with metal ions or biological targets compared to simpler thiazole derivatives .

Hydrogen Bonding and Stability

Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1-D chains . The target compound’s pyrazole-thiazole system may enable similar interactions, but the methoxy group could introduce additional O–H⋯N or O–H⋯O bonds, altering thermal stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.